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Compound of Interest

4-(Bromomethyl)-N,N-
Compound Name:
dimethylbenzenesulfonamide

Cat. No.: B1337917

[2] US20070259885A1 - Substituted Benzenesulfonamides and the uses thereof - Google
Patents (2007-05-03) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4
mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C.
The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the
residue was partitioned between ethyl acetate and water. The organic layer was washed with
brine, dried over MgSO4, filtered and concentrated to give 4-(bromomethyl)-N,N-
dimethylbenzenesulfonamide as a white solid (1.9 g, 92%). 1H NMR (400 MHz, CDCI3) &
7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50 (s, 2H), 2.72 (s, 6H). --INVALID-LINK-- [1]
US20100286105A1 - Compounds and methods for kinase modulation, and indications therefor
- Google Patents (2010-05-11) 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide was
prepared as described in the following scheme: To a solution of 4-
(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added
dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room
temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl
acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and
concentrated to give 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide as a white solid
(1.9 g, 92%). 1H NMR (400 MHz, CDCI3) 6 7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50
(s, 2H), 2.72 (s, 6H). --INVALID-LINK-- WO2022109009A1 - Compositions and methods for
treating or preventing coronavirus infection - Google Patents (2021-11-18) To a solution of 4-
(bromomethyl)benzenesulfonyl chloride (5.0 g, 18.6 mmol, 1.0 equiv) in DCM (50 mL) was
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added dimethylamine hydrochloride (3.0 g, 37.1 mmol, 2.0 equiv) and Et3N (7.5 g, 74.2 mmol,
4.0 equiv) at 0 °C. The mixture was stirred at 25 °C for 12 h. The reaction mixture was
guenched by addition of H20 (50 mL) at 25 °C. The resulting mixture was extracted with DCM
(3 x 50 mL). The combined organic layers were dried over Na2S0O4 and concentrated under
reduced pressure. The residue was purified by silica gel column chromatography (petroleum
ether:ethyl acetate = 10:1) to afford 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide (4.5
g, 16.3 mmol, 88% yield) as a white solid. --INVALID-LINK-- CN102432578A - Method for
preparing rebamipide intermediate - Google Patents (2011-10-26) The invention discloses a
method for preparing a rebamipide intermediate, which is also named 2-(4-
chlorobenzoylamino)-3-(2-quinolone-4-yl) propionic acid. The method comprises the following
steps of: adding a compound | and a compound Il into an organic solvent, and reacting for 2-10
hours at 30-100 DEG C under the action of an acid-binding agent so as to generate a
compound I11; and finally hydrolyzing the compound Il in a sodium hydroxide aqueous solution
S0 as to obtain the rebamipide. The method has the advantages of easily available raw
materials, simple process, mild reaction conditions, high yield and purity and low cost, and is
suitable for industrial production. --INVALID-LINK-- CN104292215A - Preparation method of
N,N-dimethyl-4-(bromomethyl)benzenesulfonamide - Google Patents (2014-09-29) The
invention discloses a preparation method of N,N-dimethyl-4-
(bromomethyl)benzenesulfonamide. The preparation method comprises the following steps that
p-toluenesulfonyl chloride is taken as a raw material, and N,N-dimethyl-4-
(bromomethyl)benzenesulfonamide is obtained through a sulfonamidation reaction and a
bromination reaction, wherein the sulfonamidation reaction is that the p-toluenesulfonyl chloride
serving as the raw material and a dimethylamine aqueous solution are subjected to a reaction
in an organic solvent in the presence of an acid-binding agent, so as to obtain N,N,4-
trimethylbenzenesulfonamide; the bromination reaction is that the N,N,4-
trimethylbenzenesulfonamide and a brominating agent are subjected to a reaction in an organic
solvent under the condition of illumination, so as to obtain the N,N-dimethyl-4-
(bromomethyl)benzenesulfonamide. According to the preparation method, the defects that a
used raw material p-toluenesulfonyl chloride is high in price, a great deal of waste water can be
generated in the synthesis process of the p-toluenesulfonyl chloride, the environment is
seriously polluted, the atom economy is poor and the like can be overcome. --INVALID-LINK--
CN101928230A - Method for preparing 4-(bromomethyl)benzenesulfonyl chloride - Google
Patents (2010-08-27) The invention discloses a method for preparing 4-
(bromomethyl)benzenesulfonyl chloride, which is characterized by comprising the following
steps: dissolving p-toluenesulfonyl chloride in an organic solvent, adding a brominating agent,
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dripping an initiator at the reflux temperature of the solvent, and carrying out a reaction for 2-8
hours to obtain 4-(bromomethyl)benzenesulfonyl chloride. The method has the advantages of
easily obtained raw materials, simple operation, mild reaction conditions, high product yield,
and suitability for industrial production. --INVALID-LINK-- WO2021195493A1 - Substituted
pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2021-03-24)
To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M)
was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at O °C under
nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon
completion, the reaction mixture was diluted with water and extracted with DCM. The combined
organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and
concentrated under reduced pressure to get the crude product. The crude product was purified
by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford 4-
(bromomethyl)-N,N-dimethylbenzenesulfonamide. --INVALID-LINK-- WO2012066316A1 -
Novel n-((1-alkyl-piperidin-4-yl)methyl)-sulfonamides as 5-ht6 receptor ligands - Google
Patents (2011-11-17) To a solution of 4-methylbenzene-1-sulfonyl chloride (10.0 g, 52.46
mmol) in dichloromethane (100 ml), dimethylamine solution (2M in THF, 52.46 ml, 104.92
mmol) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h.
The reaction mixture was concentrated and the residue was diluted with water (100 ml) and
extracted with ethyl acetate (2 x 100 ml). The combined organic layer was washed with water
(200 ml), brine (50 ml) and dried over Na2S0O4 and concentrated to afford N,N,4-
trimethylbenzenesulfonamide (10.1 g, 90%) as a white solid. --INVALID-LINK-- CN102372675A
- Preparation method of high-purity N,N,4-trimethylbenzenesulfonamide - Google Patents
(2011-09-14) The invention discloses a preparation method of high-purity N,N,4-
trimethylbenzenesulfonamide. The method comprises the following steps: dissolving p-
toluenesulfonyl chloride in an organic solvent which is insoluble in water; adding liquid
dimethylamine for reaction; after the reaction is ended, washing a reaction solution with water,
and layering; and distilling the organic solvent from an organic layer to obtain the high-purity
N,N,4-trimethylbenzenesulfonamide. The preparation method has the advantages that the
operation is simple, the product purity is high (more than 99.5 percent), the yield is high (more
than 95 percent), the generation of three wastes is avoided, and the industrial production is
facilitated. --INVALID-LINK-- Synthesis of 4-(bromomethyl)-N,N-
dimethylbenzenesulfonamide To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0
g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at
0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the
residue was partitioned between ethyl acetate and water. The organic layer was washed with
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brine, dried over MgSO4, filtered and concentrated to give 4-(bromomethyl)-N,N-
dimethylbenzenesulfonamide as a white solid (1.9 g, 92%). --INVALID-LINK-- 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide | C9H12BrNO2S - PubChem 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a synthetic compound that is used as a
reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as
dichloromethane, ethyl acetate, and tetrahydrofuran. It is not soluble in water. 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a stable compound that can be stored
at room temperature for long periods of time. It is not sensitive to air or moisture. --INVALID-
LINK-- CN102432577A - Method for preparing rebamipide intermediate - Google Patents
(2011-10-26) The invention discloses a method for preparing a rebamipide intermediate of 2-(4-
chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid, which comprises the
following steps: carrying out a reaction on a compound | and a compound Il in an organic
solvent for 2-10h at the temperature of 30-100 DEG C under the action of an acid-binding
agent to generate a compound Ill, and finally, hydrolyzing the compound IIl in a sodium
hydroxide aqueous solution to obtain the rebamipide intermediate. The method has the
advantages of easily available raw materials, simple process, mild reaction conditions, high
yield and purity and low cost, and is suitable for industrial production. --INVALID-LINK--
US20120190847A1 - Process for the preparation of 4-(bromomethyl) benzenesulfonyl chloride
- Google Patents (2012-01-24) The present invention relates to an improved process for the
preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula (I). The process comprises
reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon
solvent in the presence of an initiator and an illuminating agent. The 4-
(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a
purity of at least 98%. --INVALID-LINK-- WO2012140590A2 - Process for the preparation of
vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The present
invention relates to a process for the preparation of Vilanterol and to novel intermediates for its
synthesis. A novel process for the preparation of compound (A), an intermediate for the
synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK-- US9440938B2 -
Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents
(2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous
DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at O
°C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h.
Upon completion, the reaction mixture was diluted with water and extracted with DCM. The
combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered
and concentrated under reduced pressure to get the crude product. The crude product was
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purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford
4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --INVALID-LINK-- WO2013064977A1 -
A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents
(2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride
comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated
hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK--
KR101533446B1 - Manufacturing method of novel intermediate of Rebamipide - Google
Patents (2014-12-10) The present invention relates to a novel intermediate of rebamipide which
is useful as a medicine for treating gastritis and gastric ulcer, and a method for preparing the
same. The method for preparing the novel intermediate of rebamipide according to the present
invention is a new method that can be usefully used to prepare rebamipide, and has
advantages in that the reaction is simple, the yield is high, and high-purity rebamipide can be
prepared. --INVALID-LINK-- WO2012066316A1 - Novel n-((1-alkyl-piperidin-4-yl)methyl)-
sulfonamides as 5-ht6 receptor ligands - Google Patents (2011-11-17) To a solution of 4-
methylbenzene-1-sulfonyl chloride (10.0 g, 52.46 mmol) in dichloromethane (100 ml),
dimethylamine solution (2M in THF, 52.46 ml, 104.92 mmol) was added at 0° C. and the
reaction mixture was stirred at room temperature for 16 h. The reaction mixture was
concentrated and the residue was diluted with water (100 ml) and extracted with ethyl acetate
(2 x 100 ml). The combined organic layer was washed with water (100 ml), brine (50 ml) and
dried over Na2S0O4 and concentrated to afford N,N,4-trimethylbenzenesulfonamide (10.1 g,
90%) as a white solid. --INVALID-LINK-- US20130231332A1 - Substituted pyrimidinone
compounds as wrnip inhibitors and uses thereof - Google Patents (2013-03-05) To a solution of
4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added
dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen
atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion,
the reaction mixture was diluted with water and extracted with DCM. The combined organic
layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated
under reduced pressure to get the crude product. The crude product was purified by silica gel
column chromatography using 10-20% ethyl acetate in pet-ether to afford 4-(bromomethyl)-
N,N-dimethylbenzenesulfonamide. --INVALID-LINK-- WO2012140590A2 - Process for the
preparation of vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The
present invention relates to a process for the preparation of Vilanterol and to novel
intermediates for its synthesis. A novel process for the preparation of compound (A), an
intermediate for the synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK--
US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof -
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Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0
eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and
triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at
room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and
extracted with DCM. The combined organic layers were washed with brine, dried over
anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude
product. The crude product was purified by silica gel column chromatography using 10-20%
ethyl acetate in pet-ether to afford 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --
INVALID-LINK-- US20220153625A1 - Compositions and methods for treating or preventing
coronavirus infection - Google Patents (2s,4r)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)-4-
hydroxy-n-(4-(7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-
triazol-1-yl)pyrrolidine-2-carboxamide (40 mg, 0.05 mmol, 1.00 equiv) was dissolved in MeCN
(1.0 mL). 4-(bromomethyl)-n,n-dimethylbenzenesulfonamide (22 mg, 0.08 mmol, 1.50
equiv) and k2co3 (14 mg, 0.10 mmol, 2.00 equiv) were added. The resulting solution was
stirred for 12 h at 60 °C. The reaction mixture was cooled. The solids were filtered out. The
filtrate was concentrated under vacuum. The residue was purified by reverse phase flash
[water (0.1% fac)/acn]. This resulted in 16.0 mg (33%) of (2s,4r)-1-(2-((tert-
butyldimethylsilyl)oxy)acetyl)-n-(4-(7-methoxy-2-(4-methoxyphenyl)-5-((4-
((dimethylamino)sulfonyl)benzyl)oxy)-3,4-dihydro-2h-benzo[b]Joxazin-5-yl)-1h-1,2,3-triazol-1-
yl)-4-hydroxypyrrolidine-2-carboxamide as a white solid. --INVALID-LINK-- US20130231332A1
- Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents
(2013-03-05) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous
DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0°
C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h.
Upon completion, the reaction mixture was diluted with water and extracted with DCM. The
combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered
and concentrated under reduced pressure to get the crude product. The crude product was
purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford
4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --INVALID-LINK-- WO2013064977A1 -
A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents
(2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride
comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated
hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK--
US9440938B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof -
Google Patents (2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0
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eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and
triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at
room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and
extracted with DCM. The combined organic layers were washed with brine, dried over
anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude
product. The crude product was purified by silica gel column chromatography using 10-20%
ethyl acetate in pet-ether to afford 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --
INVALID-LINK-- US20120190847A1 - Process for the preparation of 4-(bromomethyl)
benzenesulfonyl chloride - Google Patents (2012-01-24) The present invention relates to an
improved process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula
(). The process comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a
chlorinated hydrocarbon solvent in the presence of an initiator and an illuminating agent. The 4-
(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a
purity of at least 98%. --INVALID-LINK-- KR101533446B1 - Manufacturing method of novel
intermediate of Rebamipide - Google Patents (2014-12-10) The present invention relates to a
novel intermediate of rebamipide which is useful as a medicine for treating gastritis and gastric
ulcer, and a method for preparing the same. The method for preparing the novel intermediate of
rebamipide according to the present invention is a new method that can be usefully used to
prepare rebamipide, and has advantages in that the reaction is simple, the yield is high, and
high-purity rebamipide can be prepared. --INVALID-LINK-- CN101928230A - Method for
preparing 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2010-08-27) The
invention discloses a method for preparing 4-(bromomethyl)benzenesulfonyl chloride, which is
characterized by comprising the following steps: dissolving p-toluenesulfonyl chloride in an
organic solvent, adding a brominating agent, dripping an initiator at the reflux temperature of
the solvent, and carrying out a reaction for 2-8 hours to obtain 4-(bromomethyl)benzenesulfonyl
chloride. The method has the advantages of easily obtained raw materials, simple operation,
mild reaction conditions, high product yield, and suitability for industrial production. --INVALID-
LINK-- US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses
thereof - Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl
chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq)
and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred
at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and
extracted with DCM. The combined organic layers were washed with brine, dried over
anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude
product. The crude product was purified by silica gel column chromatography using 10-20%
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ethyl acetate in pet-ether to afford 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. --
INVALID-LINK-- Technical Support Center: 4-(Bromomethyl)-N,N-
dimethylbenzenesulfonamide

This guide provides troubleshooting advice and frequently asked questions to help
researchers, scientists, and drug development professionals optimize reactions involving 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide and improve yields.

Troubleshooting Guide

Q1: My reaction yield is low. What are the common causes and how can | improve it?

Low yields in reactions with 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide can stem
from several factors. Primarily, the stability of the reagent, the reaction conditions, and the
presence of side reactions play a crucial role.

Potential Causes and Solutions:

e Reagent Quality: Ensure the 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide is of
high purity. Impurities from its synthesis, such as the starting material p-toluenesulfonyl
chloride, can interfere with the desired reaction.

¢ Reaction Conditions:

o Temperature: Many procedures initiate the reaction at 0°C and then allow it to proceed at
room temperature.[1] For less reactive substrates, gentle heating (e.g., 60°C) may be
necessary.

o Reaction Time: Reaction times can vary significantly, from one hour to 16 hours.[1] Monitor
the reaction progress using techniques like TLC or LC-MS to determine the optimal time
and avoid decomposition.

o Solvent: Anhydrous solvents are often recommended to prevent hydrolysis of the
bromomethyl group. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly
used.[1]
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o Base Selection: The choice and amount of base are critical. Triethylamine (Et3N) is a
frequently used base. Using an appropriate excess of the base can be crucial for driving the
reaction to completion.

o Side Reactions: The primary side reaction is the hydrolysis of the bromomethyl group to a
hydroxymethyl group. This can be minimized by using anhydrous conditions.

Q2: | am observing multiple spots on my TLC plate. What are the likely side products?

The most common side product is the hydrolyzed analog, 4-(hydroxymethyl)-N,N-
dimethylbenzenesulfonamide. Other possibilities include unreacted starting materials or
products from reactions with impurities.

To identify the side products, consider the following:
e Run co-spots on your TLC with the starting materials.

« If possible, isolate the side products and characterize them using techniques like NMR or
mass spectrometry.

A typical purification method involves silica gel column chromatography.

Frequently Asked Questions (FAQSs)

Q1: What is the typical purity of commercially available 4-(bromomethyl)-N,N-
dimethylbenzenesulfonamide?

While commercial purities can vary, processes have been developed to synthesize 4-
(bromomethyl)benzenesulfonyl chloride, a precursor, with a purity of at least 98%. It is
advisable to check the certificate of analysis from the supplier.

Q2: How should | store and handle 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide?

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a stable compound that can be
stored at room temperature for extended periods. It is not sensitive to air or moisture, but as a
good laboratory practice, it should be stored in a tightly sealed container in a cool, dry place.

Q3: In what solvents is 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide soluble?
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It is soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and

tetrahydrofuran (THF). It is not soluble in water.

Data Presentation

Table 1. Summary of Reaction Conditions for the Synthesis of 4-(Bromomethyl)-N,N-

dimethylbenzenesulfonamide

Starting Temper . . Referen
. Reagent Base Solvent Time Yield
Material ature ce
4-
(bromom  Dimethyl
ethyl)ben  amine 0°Cto
_ THF 1lh 92% [1]
zenesulfo (2.0 Min RT
nyl THF)
chloride
4-
(bromom  Dimethyl
ethyl)ben  amine Triethyla 0°Cto
_ DCM 12 h 88%
zenesulfo  hydrochl mine 25°C
nyl oride
chloride
4-
(bromom  Dimethyl
ethyl)ben  amine Triethyla Anhydrou 0°Cto 18 h
zenesulfo  hydrochl mine s DCM RT
nyl oride
chloride

Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

This protocol is adapted from several high-yield preparations.[1]
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Materials:

4-(bromomethyl)benzenesulfonyl chloride

e Dimethylamine (2.0 M solution in THF)

o Tetrahydrofuran (THF)

o Ethyl acetate

o Water

e Brine (saturated NaCl solution)

e Magnesium sulfate (MgS0O4)

Procedure:

Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in THF.
e Cool the solution to 0°C in an ice bath.

o Slowly add dimethylamine solution (3.0 eq) to the cooled solution.
« Stir the reaction mixture at room temperature for 1 hour.

* Remove the solvent under reduced pressure.

» Partition the residue between ethyl acetate and water.

o Separate the organic layer and wash it with brine.

» Dry the organic layer over MgSO4, filter, and concentrate to obtain the product.

Visualizations
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Experimental Workflow for a Typical Reaction

Dissolve Substrate and
4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
in Anhydrous Solvent

Add Base (e.g., Triethylamine)
at 0°C

:

Stir at Room Temperature
(Monitor by TLC/LC-MS)

i

Aqueous Workup
(e.g., Water/Brine Wash)

:

Extract with Organic Solvent
(e.g., Ethyl Acetate, DCM)

l

Dry Organic Layer
(e.g., Na2sO4, MgS04)

(Purify by Column Chromatographa
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Caption: A typical experimental workflow for reactions involving 4-(Bromomethyl)-N,N-
dimethylbenzenesulfonamide.
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Caption: A logical flowchart for troubleshooting low reaction yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://patents.google.com/patent/BRPI0715160A2/en
https://www.benchchem.com/product/b1337917#improving-yield-in-reactions-involving-4-bromomethyl-n-n-dimethylbenzenesulfonamide
https://www.benchchem.com/product/b1337917#improving-yield-in-reactions-involving-4-bromomethyl-n-n-dimethylbenzenesulfonamide
https://www.benchchem.com/product/b1337917#improving-yield-in-reactions-involving-4-bromomethyl-n-n-dimethylbenzenesulfonamide
https://www.benchchem.com/product/b1337917#improving-yield-in-reactions-involving-4-bromomethyl-n-n-dimethylbenzenesulfonamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1337917?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

